Cas no 94744-50-0 (Fmoc-Aib-OH)

Fmoc-Aib-OH structure
Fmoc-Aib-OH structure
Nome del prodotto:Fmoc-Aib-OH
Numero CAS:94744-50-0
MF:C19H19NO4
MW:325.358465433121
MDL:MFCD00151913
CID:61745
PubChem ID:2756096

Fmoc-Aib-OH Proprietà chimiche e fisiche

Nomi e identificatori

    • Fmoc-2-Aminoisobutyric acid
    • Fmoc-alpha-Me-Ala-OH
    • Fmoc-alpha-aminoisobutyric acid
    • 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propanoic acid
    • 2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid
    • Fmoc-α-Me-Ala-OH
    • 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid
    • 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid
    • Fmoc-Aib-OH
    • Fmoc-Alpha-Methylalanine
    • Fmoc-
    • FMOC-ALPHA-METHYL-ALANINE
    • FMOC-A-ME-ALA-OH
    • FMOC-A-METHYLALANINE
    • FMOC-AMINOISOBUTYRIC ACID (FMOC-AIB-OH)
    • N-Fmoc-2-aminoisobutyric acid
    • N-Fmoc-aminoisobutyric acid
    • 2-(Fmoc-amino)isobutyric Acid
    • N-Fmoc-α-methylalanine
    • N-Fmoc-2-methyl-DL-alanine
    • Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl-
    • 2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-2-METHYLPROPANOIC ACID
    • PubChem16476
    • N-Fmoc-alpha-meth
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methylalanine (ACI)
    • 2-([[(9H-Fluoren-9-yl)methoxy]carbonyl]amino)-2-methylpropanoic acid
    • 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methylpropanoic acid
    • 2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-2-methylpropionic acid
    • N-9-Fluorenylmethoxycarbonyl-α-aminoisobutyric acid
    • MDL: MFCD00151913
    • Inchi: 1S/C19H19NO4/c1-19(2,17(21)22)20-18(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,11H2,1-2H3,(H,20,23)(H,21,22)
    • Chiave InChI: HOZZVEPRYYCBTO-UHFFFAOYSA-N
    • Sorrisi: O=C(NC(C)(C)C(O)=O)OCC1C2C(=CC=CC=2)C2C1=CC=CC=2

Proprietà calcolate

  • Massa esatta: 325.131408g/mol
  • Carica superficiale: 0
  • XLogP3: 3.2
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta legami ruotabili: 5
  • Massa monoisotopica: 325.131408g/mol
  • Massa monoisotopica: 325.131408g/mol
  • Superficie polare topologica: 75.6Ų
  • Conta atomi pesanti: 24
  • Complessità: 468
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1
  • Conta Tautomer: 2
  • Carica superficiale: 0

Proprietà sperimentali

  • Densità: 1.2820
  • Punto di fusione: 180.0 to 184.0 deg-C
  • Punto di ebollizione: 544.3℃ at 760 mmHg
  • Punto di infiammabilità: 283 °C
  • Indice di rifrazione: 1.614
  • PSA: 75.63000
  • LogP: 3.77920
  • Sensibilità: Moisture Sensitive

Fmoc-Aib-OH Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Istruzioni di sicurezza: S22-S24/25
  • CODICI DEL MARCHIO F FLUKA:10-21
  • Condizioni di conservazione:0-10°C
  • Classe di pericolo:IRRITANT

Fmoc-Aib-OH Dati doganali

  • CODICE SA:2924299090
  • Dati doganali:

    Codice doganale cinese:

    2924299090

    Panoramica:

    2924299090. Altre amidi cicliche(compresi i carbammati ciclici)(compresi i loro derivati e i loro sali). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso, imballaggio

    Riassunto:

    2924299090. altre amidi cicliche (compresi i carbammati ciclici) e loro derivati; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

Fmoc-Aib-OH Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
AAPPTec
UZF011-100g
Fmoc-Aib-OH
94744-50-0
100g
$195.00 2024-07-20
ChemScence
CS-W009269-1000g
Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl-
94744-50-0 99.57%
1000g
$695.0 2021-09-02
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R003683-5g
Fmoc-Aib-OH
94744-50-0 97%
5g
¥58 2024-07-19
abcr
AB175897-100 g
Fmoc-alpha-methyl-alanine, 95% (Fmoc-Aib-OH); .
94744-50-0 95%
100g
€184.70 2023-05-07
abcr
AB175897-10 g
Fmoc-alpha-methyl-alanine, 95% (Fmoc-Aib-OH); .
94744-50-0 95%
10g
€80.40 2023-05-07
Enamine
EN300-81267-0.1g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoic acid
94744-50-0 95.0%
0.1g
$19.0 2025-02-20
Enamine
EN300-81267-1.0g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoic acid
94744-50-0 95.0%
1.0g
$26.0 2025-02-20
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H62211-25g
2-(Fmoc-amino)isobutyric acid, 98%
94744-50-0 98%
25g
¥12777.00 2023-03-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047154-100g
Fmoc-Aib-OH
94744-50-0 98%
100g
¥501.00 2024-04-24
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
F0888-5G
2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid
94744-50-0 >98.0%(T)(HPLC)
5g
¥120.00 2024-04-15

Fmoc-Aib-OH Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  10 min, 0 °C
1.2 0 °C; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Riferimento
Multiple Actions of H2S-Releasing Peptides in Human β-Amyloid Expressing C. elegans
Ali, Rafat ; Hameed, Rohil; Chauhan, Divya; Sen, Shantanu ; Wahajuddin, Muhammad; et al, ACS Chemical Neuroscience, 2022, 13(23), 3378-3388

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  10 min, 0 °C
1.2 6 h, 25 °C
Riferimento
Solid-phase synthesis of benzimidazole libraries biased for RNA targets
Vourloumis, Dionisios; Takahashi, Masayuki; Simonsen, Klaus B.; Ayida, Benjamin K.; Barluenga, Sofia; et al, Tetrahedron Letters, 2003, 44(14), 2807-2811

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  rt; 24 h, rt
Riferimento
Radical-Mediated Activation of Esters with a Copper/Selectfluor System: Synthesis of Bulky Amides and Peptides
Matsumoto, Akira ; Wang, Zhe; Maruoka, Keiji, Journal of Organic Chemistry, 2021, 86(7), 5401-5411

Synthetic Routes 4

Condizioni di reazione
1.1 Catalysts: Ytterbium triflate Solvents: Nitromethane
Riferimento
Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions
Sridhar, P. Ramu; Sinha, Surajit; Chandrasekaran, S., Indian Journal of Chemistry, 2002, (1), 157-160

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Catalysts: Zinc Solvents: Acetonitrile ,  Water
Riferimento
Zinc promoted rapid and efficient synthesis of Fmoc- and Z-α, α-dialkylamino acids under neutral conditions
Suresh Babu, Vommina V.; Ananda, Kuppanna, Indian Journal of Chemistry, 2001, (1), 70-74

Synthetic Routes 6

Condizioni di reazione
Riferimento
Preparation of human glucagon-like-peptide-1 mimics and their use in the treatment of diabetes and related conditions
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condizioni di reazione
Riferimento
Synthesis and antiproliferative activity of culicinin D analogues containing simplified AHMOD-based residues
Stubbing, Louise A.; Kavianinia, Iman; Abbattista, Maria R.; Harris, Paul W. R.; Smaill, Jeff B.; et al, European Journal of Medicinal Chemistry, 2019, 177, 235-246

Synthetic Routes 8

Condizioni di reazione
Riferimento
Synthesis, conformational analysis and CB1 binding affinity of hairpin-like anandamide pseudopeptide mimetics
Di Marzo, Maria; Casapullo, Agostino; Bifulco, Giuseppe; Cimino, Paola; Ligresti, Alessia; et al, Journal of Peptide Science, 2006, 12(9), 575-591

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  2 h, rt
Riferimento
Fmoc-OPhth, the reagent of Fmoc protection
Yoshino, Ryo; Tokairin, Yoshinori; Kikuchi, Mari; Konno, Hiroyuki, Tetrahedron Letters, 2017, 58(16), 1600-1603

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  0 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Riferimento
Proximity-Induced Reactivity and Product Selectivity with a Rationally Designed Bifunctional Peptide Catalyst
Kinghorn, Michael J.; Valdivia-Berroeta, Gabriel A.; Chantry, Donalee R.; Smith, Mason S.; Ence, Chloe C.; et al, ACS Catalysis, 2017, 7(11), 7704-7708

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  18 h, rt
Riferimento
Preparation of N-biaryl(hetero)arylsulphonamide amino acid derivatives as sphingosine 1-phosphate receptor type 1 antagonists useful in the treatment of diseases mediated by lymphocytes interactions
, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ,  Dichloromethane ;  2 h, 25 °C
Riferimento
Synthesis of insulinotropic peptides by a solid and solution approach via preparation and coupling of several peptide fragments and use of a pseudoproline in one of the fragments
, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condizioni di reazione
Riferimento
DNA-binding ligands from peptide libraries containing unnatural amino acids
Lescrinier, Theo; Hendrix, Chris; Kerremans, Luc; Rozenski, Jef; Link, Andreas; et al, Chemistry - A European Journal, 1998, 4(3), 425-433

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Methanol ,  Dichloromethane ;  60 min, rt; 90 min, rt
Riferimento
Method for producing peptide compound containing N-substituted-amino acid residue
, World Intellectual Property Organization, , ,

Synthetic Routes 15

Condizioni di reazione
Riferimento
Preparation of potent and efficient cytotoxic pentapeptides and their antibody drug conjugates for treating cancer
, United States, , ,

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ,  Dichloromethane ;  2 h, 25 °C
Riferimento
Insulinotropic peptide synthesis using solid and solution phase combination techniques
, World Intellectual Property Organization, , ,

Fmoc-Aib-OH Raw materials

Fmoc-Aib-OH Preparation Products

Fmoc-Aib-OH Fornitori

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:94744-50-0)Fmoc-Aib-OH
Numero d'ordine:sfd8200
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:34
Prezzo ($):discuss personally
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:94744-50-0)Fmoc-α-Me-Ala-OH
2466810
Purezza:98%
Quantità:Company Customization
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:94744-50-0)Fmoc-Aib-OH
A22824
Purezza:99%/99%
Quantità:1kg/500g
Prezzo ($):566.0/298.0